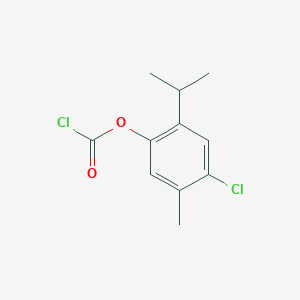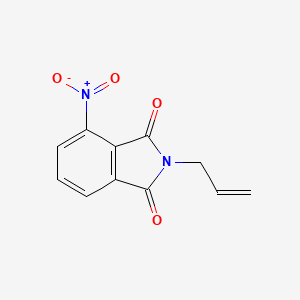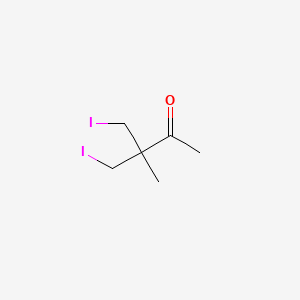![molecular formula C28H43FN2O B14356202 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine CAS No. 96184-31-5](/img/structure/B14356202.png)
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyloxy group, a fluorophenyl group, and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction, where a dodecyloxy group is introduced to a fluorophenyl precursor. This is followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dodecyloxy-2-hydroxybenzophenone: This compound shares the dodecyloxy group but differs in its core structure and functional groups.
2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene: Another compound with a dodecyloxy group, used in mesomorphic studies.
Uniqueness
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is unique due to its combination of a fluorophenyl group and a pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
96184-31-5 |
|---|---|
Molekularformel |
C28H43FN2O |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2-(4-dodecoxy-3-fluorophenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C28H43FN2O/c1-3-5-7-9-10-11-12-13-14-16-20-32-27-19-18-25(21-26(27)29)28-30-22-24(23-31-28)17-15-8-6-4-2/h18-19,21-23H,3-17,20H2,1-2H3 |
InChI-Schlüssel |
JHLXRDNDPZFROK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC=C(C=N2)CCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


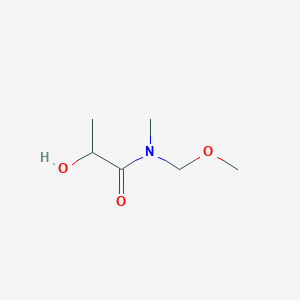
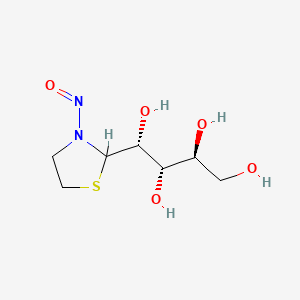
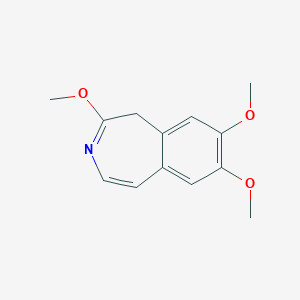

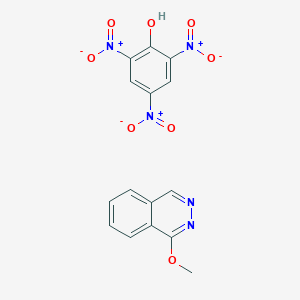
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
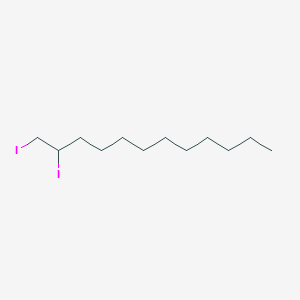
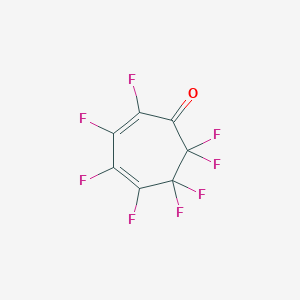
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
